2-(2,2-difluoroethyl)-7-[2-(4-pyrazol-1-ylphenyl)acetyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Difluoroethyl)-7-[2-(4-pyrazol-1-ylphenyl)acetyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-3-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a triazolo-pyrazinone core, a difluoroethyl group, and a pyrazolylphenyl acetyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-difluoroethyl)-7-[2-(4-pyrazol-1-ylphenyl)acetyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazolo-Pyrazinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolo-pyrazinone core.
Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via nucleophilic substitution reactions using difluoroethylating agents.
Attachment of the Pyrazolylphenyl Acetyl Moiety: This step involves the acylation of the triazolo-pyrazinone core with a pyrazolylphenyl acetyl chloride or similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Difluoroethyl)-7-[2-(4-pyrazol-1-ylphenyl)acetyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the difluoroethyl and pyrazolylphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2,2-Difluoroethyl)-7-[2-(4-pyrazol-1-ylphenyl)acetyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-3-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Research: It is used in studies to understand its interaction with biological targets and its effects on cellular processes.
Industrial Applications: The compound’s reactivity makes it useful in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 2-(2,2-difluoroethyl)-7-[2-(4-pyrazol-1-ylphenyl)acetyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-3-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2,2,2-Trifluoroethylidene)-1,3-dicarbonyl Compounds: These compounds share the difluoroethyl group and exhibit similar reactivity.
Substituted Pyrazinamide Derivatives: These compounds have structural similarities and are studied for their biological activity.
Uniqueness
The uniqueness of 2-(2,2-difluoroethyl)-7-[2-(4-pyrazol-1-ylphenyl)acetyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-3-one lies in its combination of a triazolo-pyrazinone core with a difluoroethyl group and a pyrazolylphenyl acetyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(2,2-difluoroethyl)-7-[2-(4-pyrazol-1-ylphenyl)acetyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N6O2/c19-15(20)11-26-18(28)24-9-8-23(12-16(24)22-26)17(27)10-13-2-4-14(5-3-13)25-7-1-6-21-25/h1-7,15H,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOYPJYSDFNVHNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN(C2=O)CC(F)F)CN1C(=O)CC3=CC=C(C=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.